Isavuconazonium is a novel antifungal compound, specifically a prodrug of isavuconazole, designed to treat invasive fungal infections. This compound has gained attention due to its efficacy against various fungal pathogens, particularly in immunocompromised patients. Isavuconazonium sulfate is the active form used clinically, exhibiting broad-spectrum antifungal activity.
Isavuconazonium was developed by Basilea Pharmaceutica and is marketed under the brand name Cresemba. It was approved by the U.S. Food and Drug Administration in 2015 for the treatment of invasive aspergillosis and mucormycosis.
Isavuconazonium belongs to the class of triazole antifungals, which function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. It is classified as a prodrug since it is metabolized into its active form, isavuconazole, upon administration.
The synthesis of isavuconazonium sulfate has evolved over time, with recent advancements focusing on improving yield and purity. The two main synthetic routes include:
A novel method reported in recent studies involves using an anion-exchange resin to introduce the bisulfate ion into the compound. This method has shown significant improvements:
Isavuconazonium sulfate has a complex molecular structure characterized by a triazole ring and a quaternary ammonium moiety. Its chemical formula is C_20H_22ClN_5O_4S.
Key structural data includes:
Isavuconazonium undergoes various chemical reactions primarily involving hydrolysis and metabolic conversion to its active form, isavuconazole. The key reactions include:
The synthesis involves careful control of reaction conditions to prevent degradation and ensure high purity. Techniques such as high-performance liquid chromatography are employed to monitor purity throughout the process .
The antifungal mechanism of action for isavuconazonium involves inhibition of ergosterol biosynthesis, which is crucial for maintaining fungal cell membrane integrity. Specifically, it inhibits lanosterol demethylase, an enzyme essential for converting lanosterol to ergosterol.
Pharmacokinetic studies indicate that isavuconazonium exhibits a half-life suitable for once-daily dosing, making it advantageous for patient compliance . The conversion to isavuconazole occurs rapidly after administration, ensuring effective therapeutic levels are achieved.
Relevant analyses show that high-purity formulations are critical for efficacy and safety in clinical applications .
Isavuconazonium has significant scientific uses, primarily in clinical settings for treating invasive fungal infections such as:
Invasive fungal infections (IFIs), including aspergillosis, mucormycosis, and candidiasis, pose escalating threats to immunocompromised populations. Mortality rates for invasive aspergillosis approach 50-90% in hematopoietic stem cell transplant recipients, while mucormycosis exhibits mortality exceeding 50% despite therapy [5]. The epidemiological landscape is complicated by rising antifungal resistance, particularly among Candida and Aspergillus species. Candida glabrata and Candida krusei demonstrate intrinsic reduced susceptibility to first-generation triazoles, with minimum inhibitory concentrations (MIC90) for fluconazole reaching 64 µg/mL and 32 µg/mL, respectively [5]. Aspergillus fumigatus isolates harboring tandem repeat/L98H mutations show pan-azole resistance, including elevated isavuconazole MICs up to 8 µg/mL [7]. This resistance is mediated through:
Table 1: Antifungal Resistance Patterns in Key Pathogenic Fungi
Organism | Fluconazole MIC90 (µg/mL) | Voriconazole MIC90 (µg/mL) | Isavuconazole MIC90 (µg/mL) |
---|---|---|---|
Candida albicans | 1 | 0.03 | 0.03 |
Candida glabrata | 64 | 1 | 2 |
Candida krusei | 32 | 0.5 | 1 |
Aspergillus fumigatus | >256 | 1 | 1 |
Cryptococcus neoformans | 8 | 0.06 | 0.12 |
Data compiled from clinical isolates using CLSI methodology [5] [7]
The evolution of triazole antifungals spans four decades of targeted chemical modifications to broaden spectra, improve pharmacokinetics, and overcome resistance:
First-Generation (1980s-1990s): Fluconazole and itraconazole established the triazole scaffold but exhibited limitations. Fluconazole lacked anti-mold activity, while itraconazole suffered from erratic bioavailability and significant CYP3A4 interactions [5] [7].
Second-Generation (2000s): Voriconazole (fluoropyrimidine derivative) and posaconazole (extended side chain) introduced mold coverage. Voriconazole became first-line for invasive aspergillosis but displayed nonlinear pharmacokinetics, CYP2C19 polymorphisms affecting metabolism, and photosensitivity adverse effects. Posaconazole offered mucormycosis coverage but initially lacked intravenous formulation [5] [7].
Third-Generation (2010s): Isavuconazole emerged with structural innovations:
Table 2: Evolution of Triazole Antifungal Agents
Generation | Representatives | Spectrum Limitations | Key Innovations |
---|---|---|---|
First | Fluconazole, Itraconazole | No mold activity (fluconazole); erratic PK (itraconazole) | First oral bioavailability; CYP450 targeting |
Second | Voriconazole, Posaconazole | Phototoxicity (voriconazole); no IV formulation (posaconazole initial) | Mold coverage; mucormycosis (posaconazole) |
Third | Isavuconazonium (prodrug) | Limited Mucor spp. activity (MIC90 4-8 µg/mL) | Water-soluble prodrug; balanced CYP inhibition |
Isavuconazonium sulfate (C35H35F2N8O5S) represents a prodrug engineering breakthrough addressing the intrinsic water insolubility of its active moiety, isavuconazole (C22H17F2N5OS). The prodrug design enables both intravenous and oral administration without cyclodextrin solubilizers required for voriconazole and posaconazole, eliminating cyclodextrin-associated nephrotoxicity risks [1] [3] [7].
Activation Mechanism
This conversion occurs rapidly (<1 minute in human plasma) with complete bioavailability (98%). The prodrug itself becomes undetectable in plasma within 1.25 hours post-infusion [1] [3].
Pharmacokinetic Advantages
Table 3: Comparative Solubility and Formulation Profiles
Antifungal | Aqueous Solubility (mg/mL) | IV Vehicle | Oral Bioavailability |
---|---|---|---|
Isavuconazonium | >100 (prodrug) | Water | 98% |
Voriconazole | 0.7 | Sulfobutylether-β-cyclodextrin | 96% (dose-dependent) |
Posaconazole | 0.1 | Sulfobutylether-β-cyclodextrin | 8-47% (fasting) |
Itraconazole | <0.001 | Hydroxypropyl-β-cyclodextrin | 55% (capsule) |
Data from physicochemical and clinical pharmacokinetic studies [3] [7]
Spectrum of Activity
Isavuconazole demonstrates broad-spectrum activity against:
Direct comparative studies confirm the prodrug isavuconazonium exhibits MIC values within one two-fold dilution of isavuconazole against Aspergillus and rare molds, validating its rapid conversion [8]. This prodrug strategy positions isavuconazonium as a versatile agent in antifungal stewardship programs combating resistant pathogens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7